molecular formula C24H26N2O5S B3451739 2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(2-ethoxyphenyl)acetamide

2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(2-ethoxyphenyl)acetamide

Cat. No.: B3451739
M. Wt: 454.5 g/mol
InChI Key: QXNNHDXCBXJWBC-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(2-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a methoxy group, and an ethoxyphenyl group. Its molecular formula is C23H25NO5S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of the Intermediate Aniline Derivative: The starting material, 2-methoxy-5-methylaniline, is reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to form the intermediate benzenesulfonamide.

    Formation of the Acetamide Derivative: The intermediate benzenesulfonamide is then reacted with 2-ethoxyphenylacetyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzenesulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(2-ethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy and ethoxy groups may enhance the compound’s binding affinity and selectivity for its targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(2-ethoxyphenyl)acetamide
  • 2-[N-(benzenesulfonyl)-2-methyl-5-methoxyanilino]-N-(2-ethoxyphenyl)acetamide
  • 2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(2-phenyl)acetamide

Uniqueness

2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(2-ethoxyphenyl)acetamide is unique due to the presence of both methoxy and ethoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the benzenesulfonyl moiety provides distinct properties that can be leveraged in various applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-4-31-22-13-9-8-12-20(22)25-24(27)17-26(21-16-18(2)14-15-23(21)30-3)32(28,29)19-10-6-5-7-11-19/h5-16H,4,17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNNHDXCBXJWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN(C2=C(C=CC(=C2)C)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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